2-Bromocycloheptan-1-ol
Overview
Description
2-Bromocycloheptan-1-ol is an organic compound with the molecular formula C7H13BrO. It is a brominated cycloalkanol, specifically a cycloheptanol derivative where a bromine atom is attached to the second carbon of the cycloheptane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromocycloheptan-1-ol can be synthesized through several methods. One common approach involves the bromination of cycloheptanol. This reaction typically uses a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under light or heat to facilitate the formation of the brominated product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes controlling the temperature, concentration of reactants, and the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromocycloheptan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of cycloheptanol.
Oxidation Reactions: The hydroxyl group can be oxidized to form 2-bromocycloheptanone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The compound can be reduced to cycloheptane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Cycloheptanol.
Oxidation: 2-Bromocycloheptanone.
Reduction: Cycloheptane.
Scientific Research Applications
2-Bromocycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromocycloheptan-1-ol depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon bearing the bromine atom, leading to the formation of a new bond and the release of bromide ion.
Comparison with Similar Compounds
2-Bromocycloheptan-1-ol can be compared with other brominated cycloalkanols, such as:
2-Bromocyclohexanol: Similar structure but with a six-membered ring.
2-Bromocyclooctanol: Similar structure but with an eight-membered ring.
The uniqueness of this compound lies in its seven-membered ring, which imparts different chemical and physical properties compared to its six- and eight-membered counterparts .
Properties
IUPAC Name |
2-bromocycloheptan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAKWPYIARQXGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315208 | |
Record name | 2-Bromocycloheptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601315208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74305-05-8 | |
Record name | 2-Bromocycloheptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74305-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromocycloheptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601315208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.